molecular formula C12H18N2O B13649216 3-Amino-2-methyl-N-((R)-1-phenylethyl)propanamide

3-Amino-2-methyl-N-((R)-1-phenylethyl)propanamide

Cat. No.: B13649216
M. Wt: 206.28 g/mol
InChI Key: MTUUSKHXENKEBC-QVDQXJPCSA-N
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Description

3-Amino-2-methyl-N-(®-1-phenylethyl)propanamide is an organic compound with a complex structure that includes an amino group, a methyl group, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-methyl-N-(®-1-phenylethyl)propanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-amino-2-methylpropanoic acid with ®-1-phenylethylamine under specific conditions to form the desired amide. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methyl-N-(®-1-phenylethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-Amino-2-methyl-N-(®-1-phenylethyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-methyl-N-(®-1-phenylethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor functions.

Comparison with Similar Compounds

Similar Compounds

    3-Aminoisobutyric acid: Similar in structure but lacks the phenylethyl group.

    3-Amino-2-methylpropanoic acid: Similar backbone but different functional groups.

    N-Phenylethylamine derivatives: Share the phenylethyl group but differ in other substituents.

Uniqueness

3-Amino-2-methyl-N-(®-1-phenylethyl)propanamide is unique due to the combination of its amino, methyl, and phenylethyl groups, which confer distinct chemical properties and potential applications. Its specific stereochemistry ®-1-phenylethyl group also adds to its uniqueness, influencing its interactions and reactivity.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

3-amino-2-methyl-N-[(1R)-1-phenylethyl]propanamide

InChI

InChI=1S/C12H18N2O/c1-9(8-13)12(15)14-10(2)11-6-4-3-5-7-11/h3-7,9-10H,8,13H2,1-2H3,(H,14,15)/t9?,10-/m1/s1

InChI Key

MTUUSKHXENKEBC-QVDQXJPCSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC(=O)C(C)CN

Canonical SMILES

CC(CN)C(=O)NC(C)C1=CC=CC=C1

Origin of Product

United States

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